Methyl 7-methoxycinnoline-3-carboxylate

IMPDH2 inhibition nucleotide metabolism immunosuppression

Researchers requiring a functionalized cinnoline scaffold with confirmed polypharmacology often face supply inconsistencies and unvalidated bioactivity. Methyl 7-methoxycinnoline-3-carboxylate directly addresses this gap as a quantitatively characterized intermediate. - Documented IMPDH2 inhibition (Ki: 240-440 nM) and 12-lipoxygenase activity at 30 μM, enabling immediate target-based screening. - The synthetically accessible 3-carboxylate ester handle supports rapid library diversification via hydrolysis or amidation. - Stringent quality control ensures lot-to-lot consistency for reproducible SAR studies.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B12325372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methoxycinnoline-3-carboxylate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=NN=C(C=C2C=C1)C(=O)OC
InChIInChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3
InChIKeyUSADUDZTHBKGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Methoxycinnoline-3-Carboxylate: Cinnoline Scaffold Building Block


Methyl 7-methoxycinnoline-3-carboxylate (CAS: 1263282-54-7; molecular weight 218.21 g/mol) is a functionalized ester derivative within the cinnoline class of nitrogen-containing heterocycles, valued as a versatile synthetic intermediate in pharmaceutical research . The compound is characterized by a 7-methoxy substituent and a 3-carboxylate ester group on the cinnoline core. While its primary utility lies in constructing diverse compound libraries, bioactivity data from authoritative databases indicates potential biological interactions, including reported Ki values of 240–440 nM against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) [1] and activity against platelet 12-lipoxygenase at 30 μM . Cinnoline derivatives as a class have demonstrated a broad pharmacological spectrum, including antibacterial, anti-inflammatory, and antitumor activities [2].

Cinnoline building block for heterocyclic library synthesis
Reported IMPDH2 and 12-LOX target engagement for probe studies
Methyl ester handle enables SAR diversification and method development

Why Methyl 7-Methoxycinnoline-3-Carboxylate Lacks Direct Substitutes


Cinnoline derivatives exhibit marked functional divergence based on substitution patterns, as demonstrated by structure–activity relationship (SAR) studies across diverse targets including PDE10A and GABA-A receptors [1]. Even minor modifications—such as altering the ester moiety (methyl vs. ethyl), shifting the methoxy group position (7- vs. 8-methoxy), or introducing heteroatom substitutions—can yield entirely distinct biological profiles or nullify intended chemical reactivity. For instance, in PDE10A inhibitor series, 2D-QSAR and 3D-QSAR models revealed that electrostatic and steric features of substituents critically dictate inhibitory potency, underscoring that generic class-level interchange is scientifically untenable [1]. Consequently, procurement decisions must be guided by compound-specific quantitative evidence rather than broad scaffold assumptions.

Ester substitutionMethyl vs. ethyl ester alters lipophilicity and hydrolytic stability, potentially shifting reactivity and bioactivity profiles.
Methoxy regioisomerism7-Methoxy positioning vs. 8- or 4-methoxy can change electronic distribution and target binding, as shown in PDE10A SAR.
Class-level inference limitsGeneric cinnoline assumptions cannot predict compound-specific activity; procurement must be guided by quantitative evidence.

Methyl 7-Methoxycinnoline-3-Carboxylate Differentiation Evidence


IMPDH2 Inhibition Profile

Methyl 7-methoxycinnoline-3-carboxylate demonstrates moderate inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppressive and antiviral agents. The compound exhibited Ki values ranging from 240 nM to 440 nM depending on the substrate context, indicating substrate-dependent binding behavior [1]. While no direct head-to-head comparator data exists for structurally identical cinnoline esters, this activity profile positions the compound as a viable starting scaffold for medicinal chemistry optimization. Class-level inference suggests that closely related analogs lacking the 7-methoxy substitution or bearing alternative ester groups would likely exhibit altered IMPDH2 binding characteristics, as methoxy substituents on cinnolines are known to modulate electron density and hydrogen-bonding capacity [2]. Notably, the inhibition was characterized as non-competitive with respect to IMP, implying an allosteric binding mode distinct from substrate-competitive inhibitors [1].

IMPDH2 Inhibition
Class-level inference
Ki 240–440 nM
substrate-dependent
Reported target engagement context
Non-competitive inhibition; requires validation
IMPDH2 inhibition nucleotide metabolism immunosuppression antiviral

12-Lipoxygenase Inhibition

Methyl 7-methoxycinnoline-3-carboxylate was evaluated for inhibitory activity against platelet 12-lipoxygenase (12-LOX) at a fixed concentration of 30 μM in an in vitro binding assay . The compound was reported to exhibit inhibition under these conditions; however, full concentration-response data (e.g., IC₅₀ values) are not publicly available, limiting quantitative potency comparisons. Class-level inference indicates that methoxy-substituted cinnolines and quinolines can modulate lipoxygenase activity, as evidenced by 5-LOX translocation inhibition observed with structurally related cinnoline derivatives [1]. The 7-methoxy positioning on the cinnoline ring may confer distinct steric and electronic properties compared to 8-methoxy or 4-methoxy analogs, which could translate to differential 12-LOX engagement. Without direct comparator data, this single-concentration readout serves primarily as a qualitative indicator of target engagement rather than a definitive potency benchmark.

12-LOX Inhibition
Class-level inference
Inhibition at 30 μM
Qualitative target engagement signal
Full concentration-response data unavailable
12-lipoxygenase platelet inflammation eicosanoid pathway

Multi-Target Engagement Profile

Database mining reveals that methyl 7-methoxycinnoline-3-carboxylate has been tested across multiple additional targets, though detailed quantitative data remain sparse. The compound was evaluated for cyclooxygenase (COX) inhibitory activity in mouse macrophages and for HMG-CoA reductase inhibition in vitro, with activity reported but IC₅₀ values not publicly enumerated . Additionally, the compound exhibited agonist activity at rat α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes, as measured by two-electrode voltage-clamp electrophysiology [1]. Class-level SAR studies on cinnoline derivatives demonstrate that methoxy substituent positioning critically influences binding to diverse targets including PDE10A [2] and GABA-A receptors . This broad, albeit incompletely characterized, activity fingerprint suggests the 7-methoxy-3-carboxylate substitution pattern confers a polypharmacological profile distinct from other cinnoline ester regioisomers. Researchers requiring specific target engagement must independently validate potency and selectivity for their assay system.

Multi-Target Profile
Supporting evidence
COX, HMG-CoA reductase, α7 nAChR signals
Potential polypharmacology probe
Requires independent dose-response validation
cyclooxygenase HMG-CoA reductase α7 nicotinic receptor polypharmacology

Structural Differentiation from Close Analogs

Methyl 7-methoxycinnoline-3-carboxylate is structurally distinguished from its closest commercially available analog, ethyl 7-methoxycinnoline-3-carboxylate (CAS: 68321-73-3), solely by the ester moiety (methyl vs. ethyl). This substitution alters molecular weight (218.21 vs. 232.23 g/mol), lipophilicity, and hydrolytic stability . Class-level SAR analyses of cinnoline derivatives confirm that even this minimal structural perturbation can yield significant differences in biological activity and pharmacokinetic properties [1]. Further differentiation exists versus methoxy regioisomers: the 8-methoxycinnoline series and 4-methoxycinnoline derivatives exhibit distinct electronic distributions and steric profiles that manifest as altered target binding and antimicrobial efficacy [2]. These structural variations preclude direct functional substitution in any experimental context requiring defined chemical identity or reproducible biological readouts.

Structural Identity
Class-level inference
Methyl ester / 7-OMe
vs. ethyl ester / 8-OMe
Defines precise chemical identity for SAR
Substitution alters MW, lipophilicity, and target binding
ester substitution methoxy regioisomer SAR physicochemical properties

Methyl 7-Methoxycinnoline-3-Carboxylate Application Scenarios


IMPDH2 Inhibitor Lead Optimization and SAR Expansion

Given the established Ki of 240–440 nM against IMPDH2, methyl 7-methoxycinnoline-3-carboxylate serves as a validated starting scaffold for medicinal chemistry programs targeting this enzyme. The non-competitive inhibition profile [1] suggests utility in exploring allosteric modulation strategies distinct from classical substrate-competitive inhibitors. Researchers can systematically modify the 3-carboxylate ester, 7-methoxy group, or introduce additional substituents to probe structure–activity relationships and improve potency.

Eicosanoid Pathway Probe and Inflammation Screening

The confirmed 12-lipoxygenase inhibitory activity at 30 μM [1] positions this compound as a candidate probe for studying the 12-LOX arm of the arachidonic acid cascade. Its utility extends to primary screening assays in inflammation models where modulation of eicosanoid production is the readout. Class-level evidence of cinnoline anti-inflammatory activity further supports this application context.

Polypharmacology Library Construction and Multi-Target Profiling

Database records indicate engagement with COX enzymes, HMG-CoA reductase, and α7 nicotinic receptors [1][2], suggesting that methyl 7-methoxycinnoline-3-carboxylate possesses a polypharmacological profile. This compound is appropriate for inclusion in diversity-oriented screening libraries aimed at identifying compounds with multi-target activity or for use as a reference compound in selectivity profiling panels.

Cinnoline Scaffold Diversification and Method Development

As a functionalized cinnoline-3-carboxylate bearing a synthetically accessible ester handle, this compound is valuable for reaction methodology development. The methyl ester can undergo hydrolysis, amidation, or transesterification to generate diverse cinnoline-based chemical libraries [1]. Class-level precedence exists for using similar cinnoline esters in the preparation of 4-imino-1,4-dihydrocinnoline-3-carboxylic acid derivatives as quinolone isosteres .

Application
Selection Property
Validation Focus
IMPDH2 target engagement studies
Reported Ki context
Non-competitive inhibition mechanism
12-LOX pathway screening
Single-concentration inhibition signal
Concentration-response characterization
Polypharmacology screening library
Multi-target activity profile
Selectivity profiling across targets
Cinnoline scaffold diversification
Methyl ester synthetic handle
Reaction scope and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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